Ethyl 4-{[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoate

IKKβ inhibition NF-κB pathway Allosteric kinase modulation

Ethyl 4-{[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoate (CAS 873674-02-3, PubChem CID is a synthetic diaryl sulfonamide with molecular formula C₁₇H₁₇Cl₂NO₅S and molecular weight 418.3 g/mol. First reported in the peer-reviewed literature in a 2018 MedChemComm study by Liu et al., this compound was part of a 133-compound virtual screening library evaluated for allosteric inhibition of IκB kinase β (IKKβ).

Molecular Formula C17H17Cl2NO5S
Molecular Weight 418.3g/mol
CAS No. 873674-02-3
Cat. No. B352770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-{[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoate
CAS873674-02-3
Molecular FormulaC17H17Cl2NO5S
Molecular Weight418.3g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OCC)Cl
InChIInChI=1S/C17H17Cl2NO5S/c1-3-24-15-9-14(19)16(10-13(15)18)26(22,23)20-12-7-5-11(6-8-12)17(21)25-4-2/h5-10,20H,3-4H2,1-2H3
InChIKeyVNXCBPVQXLRDJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-{[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoate (CAS 873674-02-3): Chemical Identity & Procurement Baseline


Ethyl 4-{[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoate (CAS 873674-02-3, PubChem CID 145994056) is a synthetic diaryl sulfonamide with molecular formula C₁₇H₁₇Cl₂NO₅S and molecular weight 418.3 g/mol . First reported in the peer-reviewed literature in a 2018 MedChemComm study by Liu et al., this compound was part of a 133-compound virtual screening library evaluated for allosteric inhibition of IκB kinase β (IKKβ) . It features a 2,5-dichloro-4-ethoxybenzenesulfonamide core linked via a sulfonamide bridge to an ethyl 4-aminobenzoate moiety, yielding a compound with calculated logP of 4.3, topological polar surface area of 90.1 Ų, and full compliance with Lipinski's Rule of Five . The compound's primary documented biological context is within NF-κB pathway modulation, specifically as a weak inhibitor of IKKβ-mediated transcriptional activity in a cell-based reporter assay .

Why Generic Substitution of Ethyl 4-{[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoate Fails: The Aniline-Modification Problem


Within the 2,5-dichloro-4-ethoxysulfonamide chemotype, substitution at the sulfonamide nitrogen is a critical determinant of IKKβ binding affinity and allosteric mechanism. The 2018 MedChemComm study demonstrated that varying the amine substituent from a tetramethylpiperidine (Compound 124, IC₅₀ = 35 μM) to an ethyl 4-benzoate group (this compound, IC₅₀ = 71.3 μM) results in a >2-fold loss of potency in the same cell-based NF-κB reporter assay . This demonstrates that in-class sulfonamides sharing the identical 2,5-dichloro-4-ethoxybenzenesulfonyl warhead are not functionally interchangeable; the amine-side moiety directly modulates target engagement and must be verified against the specific application context. Additionally, the ethyl benzoate substituent introduces a hydrolytically labile ester group absent in the tetramethylpiperidine analog, which may confer distinct stability and prodrug-like properties relevant to assay design and in-cell pharmacology .

Quantitative Evidence Guide: Ethyl 4-{[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoate vs. Closest Analogs


IKKβ Cell-Based NF-κB Inhibition: Direct Head-to-Head vs. Tetramethylpiperidine Analog (Compound 124)

In the same published study and under identical assay conditions, this compound exhibits an IC₅₀ of 71.3 μM against IKKβ-mediated NF-κB transcriptional activity in HEK293T cells, compared to 35 μM for its closest structural analog Compound 124 (3,4-dichloro-2-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide), representing a 2.04-fold reduction in potency . Both compounds share the identical 2,5-dichloro-4-ethoxybenzenesulfonamide core; the sole structural difference is the replacement of the tetramethylpiperidine moiety with an ethyl 4-benzoate group . Crucially, Compound 124 has been characterized as a first-in-class allosteric inhibitor that binds to the pocket between the kinase domain and ubiquitin-like domain of inactive IKKβ, preventing activation — a mechanism confirmed by molecular dynamics simulations . Whether this compound engages the same allosteric site or operates through a distinct binding mode has not been experimentally determined.

IKKβ inhibition NF-κB pathway Allosteric kinase modulation Cell-based reporter assay

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. Compound 124

This compound exhibits a computed logP (XLogP3) of 4.3 and topological polar surface area (TPSA) of 90.1 Ų, with 6 hydrogen bond acceptors and 1 hydrogen bond donor . In contrast, its tetramethylpiperidine analog Compound 124 is expected to have a significantly different logP (the basic piperidine nitrogen confers higher aqueous solubility at physiological pH) and an additional hydrogen bond donor from the secondary amine. While Compound 124's exact computed logP is not reported in the primary literature, the structural replacement of the lipophilic ethyl benzoate ester with a basic heterocyclic amine is a well-established strategy for modulating both permeability and solubility . The ethyl ester moiety in this compound introduces a metabolic liability (esterase hydrolysis) absent in Compound 124, which may be advantageous for prodrug strategies requiring controlled release of the 4-aminobenzoic acid metabolite.

LogP Polar surface area Physicochemical property comparison Drug-likeness

Structural Differentiation: Sulfonamide N-Substituent SAR Context from the 2018 IKKβ Allosteric Screening Campaign

Among the 133 compounds screened in the Liu et al. virtual screening campaign, 16 compounds inhibited NF-κB activity by >50% at 50 μM . This compound was not among the most potent hits and was likely a weaker member of the screened library. The key SAR insight is that the amine substituent profoundly influences activity: the tetramethylpiperidine-bearing Compound 124 achieved 35 μM potency and allosteric mechanism characterization, while the ethyl benzoate-bearing target compound reached only 71.3 μM — a 2-fold drop . This positions the compound as a useful negative control or scaffold-hop starting point for medicinal chemists exploring sulfonamide N-substitution within the IKKβ allosteric chemotype. No selectivity data against IKKα, TBK1, or other kinases are publicly available for this compound, limiting claims of target selectivity.

Structure-activity relationship Sulfonamide chemotype Virtual screening IKKβ allosteric site

Recommended Application Scenarios for Ethyl 4-{[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoate Based on Evidence


Negative Control or Low-Activity Comparator in IKKβ Allosteric Inhibitor SAR Studies

With an IC₅₀ of 71.3 μM in the IKKβ cell-based NF-κB reporter assay — 2-fold weaker than Compound 124 (IC₅₀ = 35 μM) — this compound is best deployed as a structurally matched, lower-activity control to establish the functional contribution of the sulfonamide N-substituent to allosteric IKKβ inhibition . Researchers developing SAR around the amine-side chain of 2,5-dichloro-4-ethoxybenzenesulfonamides can use this compound to benchmark activity cliffs arising from replacement of the tetramethylpiperidine with an aryl ester moiety .

Medicinal Chemistry Scaffold for Prodrug or Esterase-Labile Probe Design

The ethyl benzoate moiety introduces a hydrolytically labile ester group not present in the more potent tetramethylpiperidine analog. This structural feature may be exploited to design esterase-activated prodrugs that release 4-aminobenzoic acid or related metabolites upon cellular uptake . The compound's full Lipinski Rule of Five compliance (MW 418.3, logP 4.3, HBD 1, HBA 6) supports its use as a starting scaffold for further optimization of metabolic stability or targeted intracellular release.

Reference Standard for Sulfonamide Library Characterization in IKKβ Screening Cascades

Given that this compound is part of a publicly disclosed 133-compound virtual screening library targeting the IKKβ KD-ULD allosteric pocket , it can serve as a reference compound for calibrating new IKKβ screening assays. Its moderate potency (71.3 μM), well-defined structure, and availability through research chemical suppliers make it suitable as an inter-laboratory reference to ensure assay reproducibility and sensitivity benchmarking in NF-κB pathway screening cascades .

Physicochemical Probe for Membrane Partitioning Studies of Diaryl Sulfonamides

With a computed logP of 4.3 and TPSA of 90.1 Ų , this compound occupies a lipophilicity range that may favor cellular membrane partitioning compared to more polar IKKβ inhibitors. Paired with the more polar tetramethylpiperidine analog (Compound 124), it can be used as a matched pair to experimentally determine the impact of logP on cellular permeability, intracellular distribution, and non-specific protein binding within the diaryl sulfonamide chemotype .

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